6-[(Benzyloxy)methyl]pyrimidin-4-amine
Description
Properties
IUPAC Name |
6-(phenylmethoxymethyl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c13-12-6-11(14-9-15-12)8-16-7-10-4-2-1-3-5-10/h1-6,9H,7-8H2,(H2,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXNMVEAKMUFRRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC2=CC(=NC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
The synthesis of pyrimidines can involve various methods . One such method is the Suzuki–Miyaura cross-coupling, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the use of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .
The pharmacokinetics of a compound refers to how it is absorbed, distributed, metabolized, and excreted (ADME) in the body. These properties can greatly impact a compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Comparison with Similar Compounds
Benzyloxy-Substituted Pyrimidines
Key Differences :
- Reactivity : The nitro group in 4-(Benzyloxy)-6-methyl-5-nitropyrimidin-2-amine increases electrophilicity, making it more reactive than the benzyloxymethyl derivative .
- Physicochemical Properties : 2-(Benzyloxy)pyridin-4-amine (pyridine core) has lower molecular weight and higher topological polar surface area (TPSA) than pyrimidine analogs, suggesting differences in solubility and bioavailability .
Pyrimidines with Heterocyclic Substituents
Key Differences :
- Complexity : HY-10045’s fused pyrrolopyrimidine system increases molecular weight and complexity, likely enhancing target specificity but reducing synthetic accessibility .
- Solubility: The dimethylaminopropoxy group in the benzimidazole derivative improves aqueous solubility compared to benzyloxymethyl analogs .
Chloro-Substituted Pyrimidines
Key Differences :
Thiophene and Aromatic Substituents
Preparation Methods
Nucleophilic Substitution on Halogenated Pyrimidines
A common approach starts from 4,6-dihalopyrimidines, where halogens (chlorine, bromine, iodine) are selectively substituted by nucleophiles such as benzyloxide ions.
- Starting Materials: 4-chloro-6-methyl-2-(methylsulfonyl)pyrimidine derivatives.
- Key Reaction: The benzyloxide ion is generated in situ and reacts selectively with the more reactive mesyl group at the 6-position, replacing it with the benzyloxy methyl group.
- Conditions: The reaction proceeds under mild conditions, often at room temperature or slightly elevated temperatures, to achieve high selectivity and yield.
- Yields: High isolated yields reported, e.g., 91% purity and yield for the benzyloxy-substituted intermediate.
This method allows for selective substitution without affecting the amino group at the 4-position, which can be introduced or deprotected subsequently.
Protection and Deprotection Strategies
- The amino group at the 4-position is often protected during early synthetic steps to avoid unwanted side reactions.
- Deprotection is performed after the benzyloxy methyl substitution to yield the free 4-amine.
- Deprotection conditions are mild and optimized to preserve the benzyloxy methyl substituent and other sensitive functionalities.
Halogenation and Ring Formation
- The pyrimidine ring can be formed by condensation of low-cost, commercially available starting materials.
- Hydroxyl groups at the 4- and 6-positions are converted into halogens (chlorine, bromine, or iodine) using halogenating agents at temperatures ranging from 70 to 140 °C.
- This halogenation facilitates subsequent nucleophilic substitution reactions, including the introduction of the benzyloxy methyl group.
Alternative Synthetic Routes via Click Chemistry and Catalysis
- Some synthetic routes to related benzyloxy-substituted pyrimidine derivatives involve copper-catalyzed azide-alkyne cycloaddition ("click chemistry") to introduce benzyloxy-linked triazole groups.
- DABCO and other inexpensive catalysts have been employed to facilitate the synthesis of benzyloxy pyrimidine derivatives under solvent-free or mild conditions.
- These methods are more complex and typically used for elaborated derivatives rather than the simple 6-[(Benzyloxy)methyl]pyrimidin-4-amine itself but demonstrate the versatility of benzyloxy functionalization on pyrimidine scaffolds.
Comparative Data Table of Preparation Methods
Research Findings and Process Optimization
- The nucleophilic substitution method using benzyloxide ions on halogenated pyrimidines is favored for industrial scalability due to its high yield, selectivity, and use of commercially available reagents.
- The halogenation step converting hydroxyl groups to halogens is critical for enabling selective nucleophilic substitutions and is optimized to minimize by-products and environmental impact.
- Protection and deprotection strategies are crucial for maintaining the amino group intact during multi-step syntheses.
- Alternative catalytic methods, including copper-catalyzed click reactions, expand the chemical space of benzyloxy-substituted pyrimidines but are less commonly used for the specific compound this compound.
- The reversed order of reagent addition in nucleophilic substitution significantly improves yield and purity, as demonstrated in recent studies.
Q & A
Q. What are the established synthetic routes for 6-[(Benzyloxy)methyl]pyrimidin-4-amine, and what challenges arise during purification?
The synthesis typically involves multi-step reactions, including nucleophilic substitution and protective group strategies. For example, tert-butyl carbamate intermediates are often used to protect amine groups during coupling reactions with benzyloxy-methyl substituents . A common challenge is the removal of byproducts, such as unreacted starting materials or dimerized species. Flash chromatography (e.g., cyclohexane-ethyl acetate gradients) or recrystallization from ethanol is recommended for purification .
Q. How can the molecular structure of this compound be confirmed experimentally?
Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural confirmation. For pyrimidine derivatives, SCXRD parameters like bond lengths (C–C ≈ 1.40–1.48 Å) and angles (N–C–N ≈ 120°) should align with crystallographic databases. Spectroscopic methods include:
- ¹H/¹³C NMR : Aromatic protons in the pyrimidine ring appear as doublets (δ 8.2–8.5 ppm), while benzyloxy methyl groups show signals near δ 4.5–5.0 ppm .
- Mass spectrometry : Molecular ion peaks (e.g., [M+H]⁺) should match the theoretical molecular weight (C₁₂H₁₃N₃O: 215.11 g/mol) .
Q. What analytical techniques are recommended for assessing purity in academic research?
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm to resolve impurities .
- TLC : Silica gel plates with ethyl acetate/hexane (1:1) can monitor reaction progress (Rf ≈ 0.4–0.6 for the target compound) .
Advanced Research Questions
Q. How does the benzyloxy-methyl substituent influence the compound’s reactivity in nucleophilic substitution reactions?
The benzyloxy group acts as an electron-donating substituent, increasing electron density on the pyrimidine ring. This enhances reactivity toward electrophiles at the 2- and 4-positions. However, steric hindrance from the bulky benzyl group may reduce accessibility for large electrophiles. Computational studies (e.g., DFT) can model charge distribution and predict regioselectivity .
Q. What strategies mitigate solubility issues in biological assays?
- Co-solvents : Use DMSO (≤5% v/v) or cyclodextrin-based solubilizers.
- Derivatization : Introduce polar groups (e.g., hydroxyls) via hydrolysis of the benzyloxy moiety under acidic conditions .
- Salt formation : Hydrochloride salts improve aqueous solubility (e.g., 10–15 mg/mL in PBS) .
Q. How can structure-activity relationship (SAR) studies optimize this compound for enzyme inhibition?
- Core modifications : Replace the pyrimidine ring with triazine to alter binding affinity.
- Substituent effects : Trifluoromethyl or sulfonyl groups on the benzyl ring enhance hydrophobic interactions with enzyme pockets (e.g., cholinesterases) .
- Bioisosteres : Replace the benzyloxy group with a thioether to improve metabolic stability .
Q. What computational tools are suitable for predicting binding modes with biological targets?
- Molecular docking : AutoDock Vina or Schrödinger Suite can model interactions with enzymes like acetylcholinesterase (PDB ID: 4EY7). Focus on hydrogen bonding with active-site residues (e.g., Ser203, His447) .
- MD simulations : GROMACS or AMBER can assess stability of ligand-receptor complexes over 100-ns trajectories .
Q. How should researchers address contradictory spectroscopic data in structural characterization?
- Cross-validation : Compare NMR data with structurally analogous compounds (e.g., 4-methyl-6-phenylpyrimidin-2-amine, δ 8.3 ppm for C5-H) .
- Crystallographic refinement : Use programs like SHELXL to resolve ambiguities in SCXRD data (e.g., disordered benzyl groups) .
Methodological Tables
Q. Table 1. Key Physicochemical Properties
| Property | Value/Description | Source |
|---|---|---|
| Molecular weight | 215.11 g/mol | |
| LogP (octanol-water) | 2.1 ± 0.3 | |
| Solubility in water | <1 mg/mL (neutral pH) | |
| Melting point | 162–164°C (decomposition observed) |
Q. Table 2. Synthetic Optimization Parameters
| Parameter | Optimal Conditions | Yield Improvement |
|---|---|---|
| Reaction temperature | 80–90°C (reflux in THF) | +15% |
| Catalyst | Pd/C (5 wt%) for hydrogenolysis | +20% |
| Purification method | Flash chromatography (EtOAc/hexane) | >95% purity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
